1-(2-Pyridyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

- Drug Discovery: The core structure of 1-(2-pyridyl)piperazine serves as a valuable scaffold in medicinal chemistry for developing new drugs. By attaching various functional groups to the piperazine or pyridine ring, researchers can create novel compounds with diverse biological activities. Studies have explored its potential in areas like:

- Antimicrobial agents: Derivatives of 1-(2-pyridyl)piperazine have been investigated for their potential to fight against various bacterial and fungal infections .

- Anticancer agents: Research suggests that specific modifications of 1-(2-pyridyl)piperazine can lead to compounds with antitumor properties .

Material Science:

- Organic Electronics: Due to its nitrogen-rich structure, 1-(2-pyridyl)piperazine can be used as a building block in the development of organic electronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Chemical Biology:

- Probe Development: Scientists can leverage 1-(2-pyridyl)piperazine to create molecular probes for studying various biological processes. By attaching a specific targeting group to the molecule, researchers can design probes that bind to specific proteins or enzymes, aiding in understanding their function and interaction with other molecules .

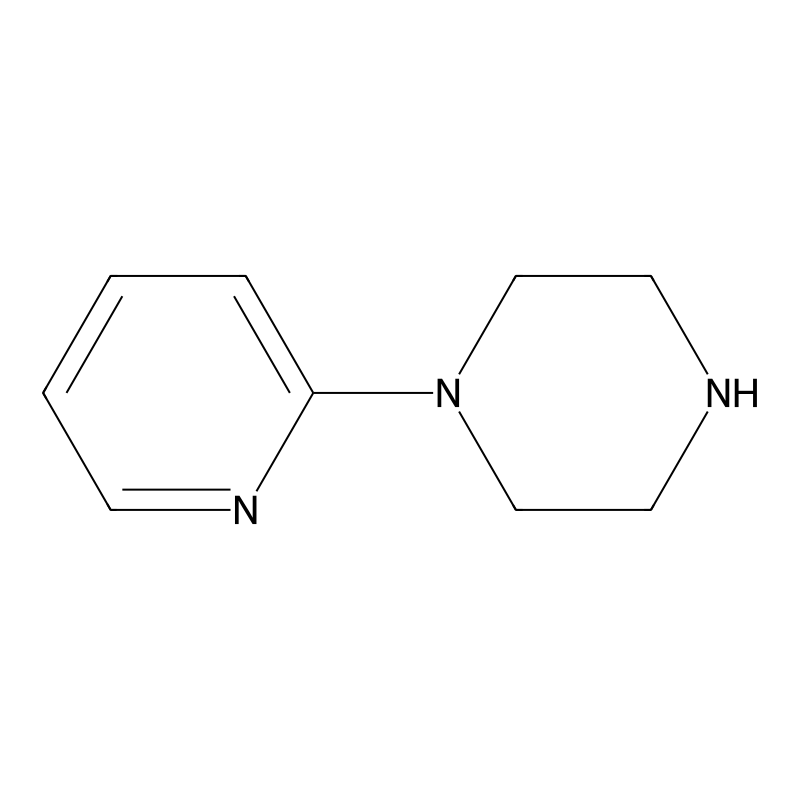

1-(2-Pyridyl)piperazine is a heterocyclic organic compound characterized by a piperazine ring substituted with a pyridine group at the 2-position. This compound is noted for its structural similarity to other piperazine derivatives, which often exhibit significant pharmacological activity. Its molecular formula is C₈H₁₀N₂, and it has a molecular weight of approximately 150.18 g/mol. The compound is primarily used in medicinal chemistry and serves as a precursor for various biologically active substances.

1-(2-Pyridyl)piperazine itself does not possess well-defined biological activity. However, as mentioned earlier, it serves as a scaffold for synthesizing derivatives with diverse mechanisms of action. For example, the aforementioned 1-(3-fluoro-2-pyridinyl)piperazine acts as an antagonist at α2-adrenergic receptors, potentially playing a role in regulating blood pressure and nervous system function [].

- N-Alkylation: The nitrogen atoms in the piperazine ring can be alkylated, leading to the formation of quaternary ammonium compounds.

- Acylation: The amine groups can undergo acylation, resulting in amides that may exhibit different biological properties.

- Reactions with Isocyanates: It can react with isocyanates to form stable urea derivatives, which are useful in analytical chemistry for detecting airborne diisocyanates .

1-(2-Pyridyl)piperazine and its derivatives have been studied for their biological activity, particularly as ligands for various neurotransmitter receptors. Some key points include:

- α2-Adrenergic Receptor Antagonism: Certain derivatives are known to act as selective antagonists at α2-adrenergic receptors, which are involved in regulating neurotransmitter release and have implications in mood disorders and anxiety .

- Serotonin Receptor Interaction: Research indicates that 1-(2-Pyridyl)piperazine derivatives can function as ligands for serotonin receptors, particularly the 5-HT7 receptor, making them potential candidates for neuroimaging and therapeutic applications .

The synthesis of 1-(2-Pyridyl)piperazine typically involves several methods:

- Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing both piperazine and pyridine moieties.

- Refluxing Techniques: A common method involves refluxing 2-pyridinecarboxaldehyde with piperazine in the presence of a catalyst to facilitate the formation of the desired compound .

These methods allow for variations that can lead to different derivatives with potentially enhanced biological activities.

1-(2-Pyridyl)piperazine has several applications across various fields:

- Pharmaceutical Development: It serves as a scaffold in drug discovery, particularly for developing central nervous system agents.

- Analytical Chemistry: The compound is employed as a reagent for determining aliphatic and aromatic isocyanates in air samples through reversed-phase high-performance liquid chromatography .

- Radiopharmaceuticals: Its derivatives are being explored as radiotracers for positron emission tomography imaging targeting serotonin receptors .

Studies involving 1-(2-Pyridyl)piperazine have focused on its interactions with various biological targets:

- Binding Affinity: Research has shown that certain radiolabeled derivatives exhibit specific binding to the 5-HT7 receptor in cell lines, indicating their potential use in imaging studies .

- Receptor Selectivity: Investigations into the selectivity of these compounds have revealed their ability to differentiate between various serotonin receptor subtypes, which is crucial for developing targeted therapies.

Similar Compounds

1-(2-Pyridyl)piperazine shares structural similarities with several other compounds, each possessing unique properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-(3-Fluoro-2-pyridinyl)piperazine | Similar piperazine framework | Selective α2-adrenergic antagonist |

| Mirtazapine | Piperazine derivative | Antidepressant with serotonin receptor activity |

| Azaperone | Piperazine derivative | Antipsychotic agent |

| Atevirdine | Piperazine derivative | Antiretroviral agent |

| Delavirdine | Piperazine derivative | Antiretroviral agent |

The unique feature of 1-(2-Pyridyl)piperazine lies in its specific interaction profile with serotonin receptors and its role as a precursor for various bioactive compounds, setting it apart from other piperazine derivatives.

XLogP3

LogP

UNII

GHS Hazard Statements

H314 (10.42%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant